Baohuoside I

准备方法

合成路线及反应条件: 保和苷 I 可以通过淫羊藿中另一种黄酮类化合物淫羊藿苷的水解合成。 水解通常使用 β-葡萄糖苷酶和 α-l-鼠李糖苷酶等酶进行 . 反应条件包括 50°C 的温度、5.2 的 pH 值和 48 小时的反应时间 .

工业生产方法: 保和苷 I 的工业生产涉及使用重组酶对淫羊藿叶黄酮进行生物转化。 例如,AmRha 酶可以水解淫羊藿苷 C 中的 α-1,2-鼠李糖苷键,生成淫羊藿苷,然后进一步水解生成保和苷 I .

化学反应分析

Biotransformation of Icariin to Baohuoside I

This compound is synthesized via β-glucosidase-mediated hydrolysis of icariin . Two novel GH1 β-glucosidases (DCF-bgl-26 and DCF-bgl-27) efficiently catalyze this reaction under optimal conditions:

Reaction Conditions

- Temperature : 45°C (DCF-bgl-26) and 55°C (DCF-bgl-27) .

- pH : 5.5–6.0 for both enzymes .

- Conversion Efficiency : Complete conversion of icariin to this compound within 30 minutes .

Mechanism :

The enzymes cleave the glycosidic bond in icariin, releasing this compound. This pathway is critical for industrial production of this compound .

Metabolic Interaction with Tofacitinib

This compound inhibits tofacitinib metabolism by interacting with CYP3A4, a key cytochrome P450 enzyme .

Pharmacokinetic Data

Mechanism :

this compound binds arginine at position 106 of CYP3A4 via hydrogen bonding, reducing enzyme activity . This interaction delays tofacitinib elimination, increasing its bioavailability .

Phospholipid Complex Formation

This compound forms complexes with phospholipids to enhance solubility and bioavailability .

Physicochemical Properties

Mechanism :

Phospholipids stabilize this compound through hydrophobic interactions, improving its aqueous solubility .

Degradation Pathways

This compound undergoes structural degradation under oxidative stress .

Key Metabolites

- Baohuoside II : Resulting from methylation loss on the R1 group .

- 2″-O-Rhamnosyl Icariside II : Intermediate in icariin-to-baohuoside I conversion .

Toxicity :

High concentrations (>32 µg/mL) of this compound and its metabolites induce mitochondrial dysfunction and oxidative stress .

CXCL1 Modulation in Cancer Microenvironments

This compound suppresses CXCL1 release from apoptotic cancer cells, mitigating chemoresistance .

Mechanism :

- Binding : Inhibits flotillin 2 (FLOT2) interaction with RAB31, blocking intraluminal vesicle formation .

- Pathway : Downregulates PD-L1 signaling in tumor-associated macrophages (TAMs) .

Enzymatic Stability

This compound exhibits stability under physiological conditions but is susceptible to enzymatic hydrolysis .

Half-Life :

科学研究应用

保和苷 I 具有广泛的科学研究应用:

化学: 用作合成其他黄酮类衍生物的前体。

生物学: 研究其对细胞过程的影响,包括细胞凋亡和细胞增殖。

医学: 研究其在治疗骨质疏松症、癌症和神经退行性疾病方面的潜力

工业: 用于膳食补充剂和草药的开发.

作用机制

相似化合物的比较

保和苷 I 在结构上类似于淫羊藿中发现的其他黄酮类化合物,如淫羊藿苷、淫羊藿苷 A、淫羊藿苷 B 和淫羊藿苷 C . 保和苷 I 的独特之处在于其更高的效力和更广泛的药理活性 .

类似化合物:

淫羊藿苷: 以其壮阳和强壮骨骼的特性而闻名。

淫羊藿苷 A、B 和 C: 结构相似,但糖基的数目和位置不同.

生物活性

Baohuoside I (BHS) is a natural prenylflavonoid primarily derived from Herba Epimedii, known for its diverse biological activities, particularly in cancer treatment and bone health. This article synthesizes current research findings on BHS, emphasizing its mechanisms of action, therapeutic potential, and cytotoxic effects across various cancer types.

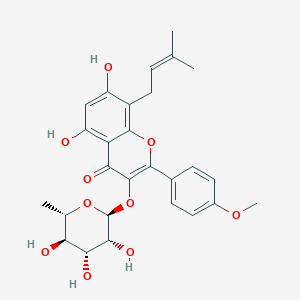

Chemical Structure and Properties

This compound is characterized by a complex structure typical of flavonoids, which contributes to its biological activities. The compound has been shown to interact with various cellular pathways, impacting processes such as apoptosis, autophagy, and inflammation.

-

Cancer Chemosensitization :

- Breast Cancer : BHS enhances the sensitivity of triple-negative breast cancer (TNBC) cells to paclitaxel by modulating the release of extracellular vesicles (EVs) that promote chemoresistance. It reduces C-X-C motif chemokine ligand 1 (CXCL1) levels in EVs, thereby inhibiting macrophage polarization and tumor metastasis in vivo .

- Ovarian Cancer : In cisplatin-resistant ovarian cancer cells, BHS suppresses autophagy by downregulating the HIF-1α/ATG5 axis, thereby enhancing cell sensitivity to chemotherapy .

-

Hepatocellular Carcinoma :

- BHS exhibits significant anti-proliferative effects on QGY7703 hepatocellular carcinoma cells by inducing apoptosis and inhibiting the NF-κB signaling pathway. The compound's toxicity was confirmed in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for liver cancer .

- Osteoclastogenesis Inhibition :

Cytotoxicity Studies

Research has indicated varying cytotoxic effects of BHS depending on concentration and cell type:

- In an experiment involving HL-7702 and HepG2 cells, BHS demonstrated significant cytotoxicity at high concentrations (32 μg/mL), correlating with increased oxidative stress and apoptosis induction .

- A detailed study showed that BHS could decrease mitochondrial membrane potential (MMP) and increase markers of oxidative stress like malondialdehyde (MDA) at specific concentrations .

Case Study 1: Breast Cancer

A recent study explored the role of BHS in TNBC treatment. The findings indicated that BHS not only sensitized cancer cells to paclitaxel but also inhibited tumor metastasis by altering EV signaling pathways. This suggests a dual role of BHS in enhancing chemotherapy efficacy while simultaneously mitigating adverse metastatic processes .

Case Study 2: Ovarian Cancer

In another study focusing on ovarian cancer, BHS was found to effectively reduce cell viability in both A2780 and DDP-resistant A2780/DDP cells. The compound's ability to downregulate HIF-1α was critical in overcoming drug resistance, marking it as a promising candidate for combination therapies .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the primary mechanisms by which Baohuoside I exerts anti-tumor effects?

this compound inhibits tumor growth through multiple pathways, including:

- CXCR4 downregulation : At 12–25 μM, it suppresses CXCR4 expression, reducing cancer cell invasion and metastasis via NF-κB inhibition .

- Apoptosis induction : Activates caspase-3, Bax, and cleaved caspase-8 while suppressing Bcl-2, triggering intrinsic and extrinsic apoptosis in glioma and pancreatic cancer cells .

- Energy metabolism modulation : Inhibits glycolysis and oxidative phosphorylation in pancreatic cancer (e.g., CFPAC-1 cells) via mTOR/S6K1 signaling .

Q. Which experimental models are commonly used to study this compound’s neuroprotective effects?

- In vitro models : SH-SY5Y neuroblastoma cells treated with neurotoxic agents like MPP+ to study apoptosis and α-synuclein activation .

- Receptor-specific assays : Pharmacological blockade of GPER (using G15 antagonist) and estrogen receptors (ER) (using ICI182,780) to dissect signaling pathways .

- Key readouts : Western blot analysis of Bax, Bcl-2, caspase-3, and P-Akt to quantify anti-apoptotic effects .

Q. How does this compound influence immune responses in cancer?

- CXCR4 suppression : Reduces chemokine receptor expression, limiting tumor cell migration and metastasis .

- NF-κB inhibition : Blocks CXCL12-induced invasion in cervical and breast cancer cells at 25 μM .

Advanced Research Questions

Q. What methodologies are recommended to resolve conflicting data on this compound’s apoptotic pathways?

Contradictory mechanisms (e.g., GPER/ER vs. mTOR activation) can be addressed by:

- Pathway-specific inhibitors : Combine receptor antagonists (e.g., G15 for GPER) with mTOR inhibitors (e.g., rapamycin) to isolate signaling contributions .

- Multi-omics integration : Use transcriptomics/proteomics to map crosstalk between estrogen receptors and mTOR in apoptosis .

- In vivo validation : Compare tumor xenograft responses in wild-type vs. receptor-knockout models .

Q. How can researchers investigate this compound’s antibacterial activity and target engagement?

- Target identification : Employ DARTS (Drug Affinity Responsive Target Stability) to confirm binding to Staphylococcus aureus SarZ protein .

- Binding kinetics : Use Gator® technology to quantify interactions between this compound and SarZ mutants (e.g., Tyr27Ala, Phe117Ala) via biotin-streptavidin assays .

- Functional assays : Measure Agr gene expression, biofilm formation, and hemolytic activity post-treatment .

Q. What strategies improve this compound’s bioavailability for preclinical testing?

- Nanoscale formulations : Prepare phospholipid complexes (100–200 nm diameter) to enhance solubility and Caco-2 cell absorption .

- Physicochemical characterization : Use transmission electron microscopy (TEM) and differential scanning calorimetry (DSC) to validate complex stability .

- In vivo pharmacokinetics : Compare oral bioavailability in rodent models using HPLC to quantify plasma concentrations .

Q. How should researchers design experiments to study this compound’s dual role in autophagy and apoptosis?

- Autophagy markers : Measure LC3-II/LC3-I ratio and P62 via Western blot; absence of induction suggests apoptosis dominance .

- Real-time apoptosis assays : Use Annexin V-FITC/PI staining with flow cytometry to quantify early/late apoptotic cells .

- Dose-response profiling : Test concentrations (e.g., 20–50 μM) to differentiate autophagy-independent apoptosis in glioma cells .

Q. Methodological Considerations

Q. What controls are critical when assessing this compound’s metabolic effects in cancer cells?

- Baseline glycolysis/oxidative phosphorylation : Pre-test cells under normoxic vs. hypoxic conditions .

- Pharmacological controls : Include mTOR activators (e.g., MHY1485) or inhibitors to validate pathway specificity .

- Cell viability normalization : Use ATP-based assays (e.g., CellTiter-Glo) to distinguish metabolic inhibition from cytotoxicity .

Q. How can conflicting results in receptor activation studies be mitigated?

- Cell line selection : Use receptor-positive models (e.g., ERα+ MCF-7 cells) and validate receptor expression via qPCR/flow cytometry .

- Time-course experiments : Monitor temporal changes in receptor phosphorylation (e.g., p-ERK for GPER) to identify transient effects .

Q. Data Interpretation and Validation

Q. What statistical approaches are suitable for dose-dependent studies of this compound?

- Nonlinear regression : Fit IC50 curves (e.g., for cell viability) using four-parameter logistic models .

- Multivariate analysis : Apply ANOVA to compare apoptosis rates across concentrations and treatment durations .

- Reproducibility checks : Replicate key findings in ≥3 independent experiments with technical triplicates .

属性

IUPAC Name |

5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMYNFJANBHLKA-LVKFHIPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150457 | |

| Record name | Baohuoside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113558-15-9 | |

| Record name | Icariside II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113558-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baohuoside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113558159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baohuoside I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。